Kinetic Differentiation: Wild-Type vs. S307D Mutant Caspase-9 Activity on Ac-LEHD-pNA
A 2025 study directly compared the kinetic parameters of wild-type (WT) human caspase-9 and its phosphomimetic S307D variant using Ac-LEHD-pNA as the chromogenic substrate. The S307D mutant exhibited a significant alteration in substrate binding and catalytic turnover relative to WT, demonstrating that Ac-LEHD-pNA is sensitive enough to discriminate enzyme structural modifications that alter kinetics [1].
| Evidence Dimension | Michaelis-Menten kinetics (Km and kcat/Km) |
|---|---|
| Target Compound Data | WT Caspase-9: Km (baseline), Vmax (baseline), kcat/Km = 3× (relative to S307D) |
| Comparator Or Baseline | S307D Caspase-9 Variant: Km = 10× WT Km; Vmax = 4× WT Vmax; kcat/Km = 1/3 of WT kcat/Km |
| Quantified Difference | 10-fold increase in Km; 4-fold increase in Vmax; 3-fold higher catalytic efficiency (kcat/Km) for WT |
| Conditions | In vitro enzymatic assay using purified recombinant human caspase-9 (WT and S307D variant) with chromogenic substrate Ac-LEHD-pNA [1] |
Why This Matters
This data confirms that Ac-LEHD-pNA provides quantifiable kinetic resolution, enabling users to differentiate between subtle alterations in caspase-9 structure or function, which is critical for mechanistic enzymology and inhibitor screening studies.
- [1] Mahmoudian, M., et al. (2025). The Prominent Role of Serines 302/307 in the Activity and Stability of Human Caspase9: Appraisal of the S302D and S307D Variants. Biochemical Genetics. View Source
